4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride
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Overview
Description
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride is a chemical compound with the molecular formula C14H13I2NO2·HCl. This compound is known for its complex structure, which includes iodine atoms and an aminoethyl group. It is a derivative of p-Tyramine and is used in various scientific research applications .
Preparation Methods
The synthesis of 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride involves several steps. One common method includes the iodination of phenol derivatives followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of iodine and a suitable solvent, such as methanol or DMSO. The compound is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Hydrolysis: This reaction involves breaking down the compound in the presence of water and an acid or base.
Scientific Research Applications
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an adrenergic agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride involves its interaction with catecholamine receptors. It acts by inducing the release of catecholamines, which are neurotransmitters involved in various physiological processes. This interaction leads to the activation of adrenergic pathways, resulting in various biological effects .
Comparison with Similar Compounds
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride is unique due to its specific structure and iodine content. Similar compounds include:
4-(2-aminoethyl)phenol: A simpler analog without the iodine atoms, used in various biochemical studies.
3,5-diiodothyronamine: Another iodine-containing compound with similar adrenergic properties.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
788824-65-7 |
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Molecular Formula |
C14H14ClI2NO2 |
Molecular Weight |
517.53 g/mol |
IUPAC Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride |
InChI |
InChI=1S/C14H13I2NO2.ClH/c15-12-7-9(5-6-17)8-13(16)14(12)19-11-3-1-10(18)2-4-11;/h1-4,7-8,18H,5-6,17H2;1H |
InChI Key |
NDZAGKGGQFLTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCN)I.Cl |
Origin of Product |
United States |
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